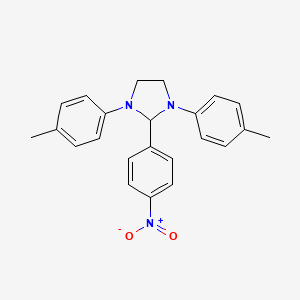![molecular formula C12H8ClN3O4 B15016003 6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B15016003.png)
6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(1Z)-2-(2-CHLOROPHENYL)ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group and a nitro group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of strong acids or bases, such as sulfuric acid or sodium hydroxide, to facilitate the nitration and coupling processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Safety measures are also implemented to handle the hazardous reagents and conditions involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(1Z)-2-(2-CHLOROPHENYL)ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrimidines, and other functionalized compounds that can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
6-[(1Z)-2-(2-CHLOROPHENYL)ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-[(1Z)-2-(2-CHLOROPHENYL)ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-[(1Z)-2-(2-CHLOROPHENYL)ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL include:
- 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene
- 1,1-Dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethene
Uniqueness
What sets 6-[(1Z)-2-(2-CHLOROPHENYL)ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H8ClN3O4 |
|---|---|
Molekulargewicht |
293.66 g/mol |
IUPAC-Name |
6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8ClN3O4/c13-8-4-2-1-3-7(8)5-6-9-10(16(19)20)11(17)15-12(18)14-9/h1-6H,(H2,14,15,17,18)/b6-5- |
InChI-Schlüssel |
HJJZPRWWYDMMPQ-WAYWQWQTSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15015921.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015926.png)
![4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B15015931.png)
![N'-[(2-Hydroxy-1-naphthyl)methylene]-2-(4-iodophenoxy)acethydrazide](/img/structure/B15015939.png)
acetyl]hydrazono}-N-(4-methoxyphenyl)butanamide](/img/structure/B15015946.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide](/img/structure/B15015953.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15015964.png)
![4-{(E)-[(2-hydroxyethyl)imino]methyl}-5-methyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15015967.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-bromophenyl)butanamide](/img/structure/B15015976.png)
![2-{(E)-[(4-{[(Z)-(2-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B15015977.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015987.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![N-{(Z)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-3,4-dimethylaniline](/img/structure/B15016001.png)
